Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Description
Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS: 1255098-82-8) is a brominated heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.098 g/mol . Key physicochemical properties include a predicted boiling point of 405.2±40.0°C, density of 1.624±0.06 g/cm³, and pKa of 11.71±0.40, indicating moderate polarity and stability under ambient conditions .
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to its versatile pyrrolopyridine scaffold . Its bromine atom at position 5 enhances electrophilic reactivity, enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig for further functionalization .
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZZKVOBJHYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695139 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-82-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyrrolo[3,2-b]Pyridine Intermediates
Bromination introduces the bromine atom at position 5 of the pyrrolopyridine ring. Two primary methods dominate:
Direct Bromination with Molecular Bromine
A solution of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in chloroform is treated with bromine (Br₂) at 0–25°C for 10–60 minutes. This method achieves moderate yields (60–75%) but requires careful temperature control to avoid over-bromination.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in dichloromethane or tetrahydrofuran (THF) with triethylamine as a base selectively brominates position 5 at room temperature. This approach offers higher regioselectivity (85–90% yield) and minimizes side products.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group at position 2 is converted to an ethyl ester via acid-catalyzed esterification.
Classical Fischer Esterification
A mixture of 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, ethanol, and concentrated sulfuric acid is refluxed for 12–24 hours. The crude product is purified via recrystallization from ethanol/water (yield: 70–80%).
Steglich Esterification
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) in dichloromethane facilitate esterification at 0–25°C (yield: 85–90%).
Integrated Synthesis Protocols
Two-Step Bromination-Esterification Route
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Bromination : 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (10 mmol) is dissolved in THF (50 mL). NBS (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred at 25°C for 6 hours. The product, 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, is isolated via vacuum filtration (yield: 88%).
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Esterification : The carboxylic acid (8 mmol) is reacted with ethanol (40 mL) and H₂SO₄ (1 mL) under reflux for 18 hours. Neutralization with NaHCO₃ and extraction with ethyl acetate yields the ester (purity: 97% by HPLC).
One-Pot Suzuki Coupling and Esterification
A novel approach employs palladium-catalyzed coupling to assemble the brominated pyrrolopyridine core directly:
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A mixture of 5-bromo-7-azaindole, ethyl boronate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and K₂CO₃ in dioxane/water (2.5:1) is heated at 80°C under N₂. Post-reaction, esterification is performed in situ using ethanol and Amberlyst-15 resin (yield: 78%).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Large-scale synthesis uses continuous flow reactors to enhance heat transfer and mixing. Bromination with NBS in THF achieves 92% conversion at 50°C with a residence time of 30 minutes.
Purification Techniques
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Crystallization : this compound is recrystallized from ethyl acetate/hexane (1:3) to ≥99% purity.
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Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether (30:70) removes residual brominated byproducts.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, Et₃N | THF | 25°C | 88 |
| Esterification | H₂SO₄, EtOH | EtOH | Reflux | 80 |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80°C | 78 |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing bromination at positions 3 and 7 is minimized using NBS over Br₂.
Ester Hydrolysis
Basic conditions during workup may hydrolyze the ester. Neutralization with weak acids (e.g., citric acid) preserves the ester group .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions that incorporate bromination and subsequent esterification processes. The compound's structure features a pyrrolopyridine framework, which is known for its pharmacological relevance.
Antiviral Research
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, modifications of pyrrolopyridine derivatives have shown efficacy against various viral infections. In a screening of chemical libraries, derivatives similar to this compound exhibited activity against flavivirus and pestivirus infections, demonstrating low cytotoxicity while maintaining antiviral efficacy .
Phosphodiesterase Inhibition
Research indicates that compounds within the pyrrolopyridine family can act as selective phosphodiesterase (PDE) inhibitors. PDE4B inhibitors derived from this scaffold have shown promise in treating inflammatory diseases by modulating TNF-α release from macrophages . The structure-activity relationship (SAR) studies reveal that variations in the substituents significantly affect the inhibitory potency against PDE4B.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal investigated the antiviral properties of pyrrolopyridine derivatives. The researchers synthesized several compounds based on the ethyl 5-bromo derivative and tested them against yellow fever virus (YFV). The results indicated that certain modifications led to enhanced antiviral activity with minimal cytotoxic effects .
Case Study 2: Inhibition of Inflammatory Responses
Another research effort focused on the anti-inflammatory properties of pyrrolopyridine derivatives. The study demonstrated that this compound effectively inhibited PDE4B activity, resulting in reduced TNF-α levels in vitro. This suggests its potential application in developing treatments for chronic inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | This compound | Micromolar range | |
| PDE4B Inhibition | This compound | 0.8 |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Bromination | Electrophilic substitution | Bromine or brominating agents |
| Esterification | Condensation | Ethanol and acid catalyst |
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate depends on its specific application. In the context of medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.65 g/mol
- Synthesis Yield : 60% via hydrogenation over Pd/C .
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Positional Isomers of Bromine
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 942920-55-0)
- Purity : 97%
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1234616-09-1)
Alkoxy- and Methyl-Substituted Derivatives
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)
- Synthesis Yield : 85% (higher than bromo/chloro analogs due to milder reaction conditions) .
- Key Differences : Methoxy group at position 5 is electron-donating, increasing lipophilicity and bioavailability but decreasing electrophilic reactivity .
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Molecular Weight : 283.12 g/mol
Ethoxy-Substituted Analog
Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 23699-62-9)
- Molecular Formula: C₇H₈ClNO (Note: Discrepancy in formula; likely C₁₁H₁₂N₂O₃)
- Key Differences : Ethoxy group at position 5 increases hydrophobicity and metabolic stability compared to bromine, making it suitable for prolonged-action drug candidates .
Biological Activity
Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS No. 1255098-82-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- Structure : The compound features a pyrrolo[3,2-b]pyridine core with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid moiety.
Pharmacological Activities
This compound has been studied for various biological activities, including:
1. Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit potent anticancer properties. For instance, studies have shown that modifications in the structure can lead to enhanced activity against cancer cell lines. The compound's ability to inhibit key proteins involved in cancer progression has been highlighted in several studies.
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is suggested to enhance its antibacterial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes linked to metabolic pathways and disease mechanisms. For example, its interaction with CAMKK2 has been studied as a promising target for metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications can influence biological activity. Key findings include:
- Bromine Substitution : The presence of bromine at the 5-position is crucial for enhancing anticancer and antimicrobial activities.
- Carboxylate Group : The ethyl carboxylate moiety plays a significant role in binding interactions with target proteins.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antitumor Efficacy : In a study involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers such as caspase activation.
- Antimicrobial Testing : A comprehensive evaluation against multiple bacterial strains showed that the compound inhibited growth effectively, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What scale-up challenges arise in continuous-flow synthesis?
- Methodological Answer :
- Reactor Design : Use microfluidic reactors (0.5 mm channel diameter) to maintain temperature control during exothermic bromination .
- In-line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess NBS and H₂SO₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
